molecular formula C16H31N3O3 B7915535 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915535
M. Wt: 313.44 g/mol
InChI Key: PRKDPMNXBKMVHB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (Molecular Formula: C15H29N3O3) is a chiral, synthetically modified peptide derivative of significant interest in medicinal chemistry and pharmaceutical research . This complex molecule features a stereospecific (S)-2-amino-3-methyl-butyryl (valine-derived) moiety coupled to a piperidin-4-yl ring system which is further protected with a tert-butyloxycarbonyl (Boc) group on the carbamic acid functionality. Compounds within this structural class, particularly those incorporating the piperidine scaffold and tert-butyl carbamate protection, are extensively utilized as critical intermediates and building blocks in the synthesis of potential peptide deformylase inhibitors, which represent a promising class of investigational antibacterial agents . The presence of the Boc-protected amine and the chiral amino acid side chain makes this reagent a valuable precursor for constructing more complex molecular architectures, facilitating research into novel antimicrobial therapies that target bacterial protein maturation. The mechanism of action for related therapeutic candidates often involves chelation of active-site metal ions in bacterial enzymes, disrupting essential biological processes in pathogens . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-12(8-10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKDPMNXBKMVHB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 155455-92-8, is a synthetic derivative with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H29N3O3C_{19}H_{29}N_{3}O_{3} and a molecular weight of 347.22 g/mol. Its IUPAC name is benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate. The structure includes a piperidine ring, which is significant in pharmacological activity.

Research indicates that compounds similar to this structure may exhibit multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory pathways. Studies suggest that they can act as inhibitors for enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's.

Neuroprotective Effects

  • Cell Viability Studies : In vitro studies have demonstrated that the compound can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. When treated with Aβ, a significant decrease in cell viability was observed; however, co-treatment with the compound improved cell viability by approximately 19% compared to Aβ alone .
  • Reactive Oxygen Species (ROS) Production : The compound has shown potential in reducing ROS levels in astrocyte cultures treated with Aβ. This suggests a protective effect against oxidative stress, a common pathway involved in neurodegeneration .

Anti-inflammatory Activity

The compound has been noted to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes treated with Aβ. Although the reduction was not statistically significant when compared to controls, it indicates a trend toward anti-inflammatory activity that warrants further investigation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other piperidine derivatives known for their neuroprotective properties.

Compound NameMechanism of ActionCell Viability ImprovementROS Reduction
Compound AAcetylcholinesterase inhibitor25% increaseYes
Compound Bβ-secretase inhibitor30% increaseYes
Target Compound Multi-target (Aβ interaction)19% increase Yes

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in animal models of Alzheimer's disease. For instance:

  • In Vivo Studies : In a scopolamine-induced model of cognitive decline, compounds structurally related to this compound were evaluated for their ability to improve cognitive function and reduce amyloid plaque deposition. While no significant effects were observed compared to standard treatments like galantamine, the bioavailability and brain penetration of these compounds remain critical factors influencing their efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a potential therapeutic agent in treating conditions such as anxiety and depression. Its structural features allow it to interact with neurotransmitter systems effectively.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the efficacy of similar piperidine derivatives in modulating serotonin receptors, highlighting their potential antidepressant effects. The findings suggest that modifications in the piperidine structure can enhance binding affinity to serotonin receptors, which may be applicable to our compound as well.

Neuropharmacology

Research indicates that compounds with similar structures can exhibit neuroprotective properties. The ability of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester to cross the blood-brain barrier enhances its utility in neuropharmacological studies.

Case Study Example :
In a recent investigation, derivatives were tested for their neuroprotective effects against oxidative stress in neuronal cell cultures. Results showed that certain carbamate derivatives significantly reduced cell death, indicating potential applications in neurodegenerative diseases.

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways similar to other known analgesics.

Case Study Example :
A comparative analysis of piperidine-based compounds demonstrated significant analgesic activity in animal models, supporting further exploration of our compound’s efficacy in pain relief.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group is highly susceptible to hydrolysis under acidic or basic conditions, enabling controlled deprotection in synthetic workflows.

Reaction Type Conditions Outcome Source
Acidic HydrolysisHCl (1–2 M) in dioxane/water, 25°CBoc group removal; forms primary amine intermediate
Basic HydrolysisNaOH (0.1–1 M) in THF/water, 50°CPartial decomposition of the amide bond; yields free amino acid derivatives
Stability in MoistureAmbient humidityRapid degradation compared to dry storage (t½ < 24 hours)

Amide Bond Reactivity

The (S)-2-amino-3-methyl-butyryl moiety participates in enzyme-like interactions and undergoes transformations under specific conditions:

Key Observations:

  • Enzymatic Cleavage : Susceptible to proteases in vitro, releasing piperidine-4-yl-methylamine.

  • Acid-Mediated Rearrangement : Forms diketopiperazine derivatives in HCl/ethanol at 60°C.

  • Nucleophilic Substitution : Reacts with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine to yield sulfonated analogs (91% yield) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO₂.

  • Photodegradation : UV light (254 nm) induces radical-mediated cleavage of the carbamate group.

  • pH-Dependent Stability : Stable at pH 4–7; rapid degradation occurs at pH < 3 or > 9.

Mechanistic Insights

  • Boc Deprotection : Follows a two-step mechanism: (1) protonation of the carbamate oxygen, (2) nucleophilic attack by water.

  • Amide Hydrolysis : Base-mediated cleavage proceeds via tetrahedral intermediate formation, confirmed by ¹H NMR.

Analytical Characterization

Reaction outcomes are validated using:

  • LC-MS : Monitors Boc removal (m/z shift from 299.41 → 199.25) .

  • ¹³C NMR : Confirms carbamate cleavage (disappearance of δ 155 ppm signal).

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous piperidine-based tert-butyl esters (Table 1). Key differences lie in substituents on the piperidine ring, which influence physicochemical properties, synthetic routes, and biological activity.

Table 1: Structural and Functional Comparison of Piperidine-Based tert-Butyl Esters

Compound Name Substituent on Piperidine Molecular Formula Key Features Biological Activity/Applications Synthesis Method References
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (S)-2-Amino-3-methyl-butyryl C₁₇H₃₁N₃O₄ Chiral amino acid side chain; potential peptide-like interactions Hypothesized protease inhibition Amide coupling
[1-(2,3-Dihydrobenzo[1,4]dioxine-2-carbonyl)piperidin-4-yl]methylcarbamic acid tert-butyl ester 2,3-Dihydrobenzo[1,4]dioxine-2-carbonyl C₂₀H₂₆N₂O₆ Aromatic dioxane ring; electron-rich scaffold Unreported; likely CNS-targeting Suzuki coupling
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridin-2-yl C₁₆H₂₂N₄O₂ Cyanopyridine group; high polarity Kinase inhibition (inferred) Multi-step alkylation
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl C₁₉H₃₁N₅O₃S Pyrimidine ring with ethoxy and methylsulfanyl groups; lipophilic Antiviral/antimicrobial (speculative) Nucleophilic substitution
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester 4-Fluoro-3-benzyl C₁₈H₂₅FN₂O₂ Fluorinated benzyl group; enhanced metabolic stability Anticancer (patent-derived) Suzuki coupling/hydrogenation
Key Insights from Comparative Analysis:

Structural Diversity and Biological Implications: The amino acid side chain in the target compound distinguishes it from aromatic (e.g., dioxane, pyrimidine) or polar (e.g., cyanopyridine) analogs. This moiety may enable hydrogen bonding or chiral recognition in enzyme-binding pockets, unlike the flat aromatic systems in ’s compound . Electron-withdrawing groups (e.g., nitriles in ) often enhance binding to kinases or receptors, whereas electron-donating groups (e.g., amino acids) may favor interactions with proteases or transporters.

Synthetic Accessibility :

  • Compounds with aryl boronic acid intermediates (e.g., –8 ) utilize Suzuki-Miyaura cross-coupling, enabling precise functionalization. In contrast, the target compound likely requires peptide synthesis techniques, which are more sensitive to stereochemistry.

Physicochemical Properties: The pyrimidine derivative ( ) exhibits higher lipophilicity (logP) due to ethoxy and methylsulfanyl groups, suggesting better membrane permeability but poorer aqueous solubility.

Activity Cliffs: Minor structural changes can drastically alter activity. For example, highlights that nitro-substituted aryl groups enhance antimycobacterial activity, whereas unsubstituted analogs are inactive. Similarly, replacing the amino acid in the target compound with a dioxane ring ( ) may shift its target profile entirely.

Computational Similarity Assessment: Using Tanimoto coefficients ( ), the target compound shows low similarity (<30%) to cyanopyridine or pyrimidine analogs, emphasizing its unique pharmacophoric features.

Preparation Methods

Synthesis of the Piperidine Intermediate

The piperidine core is functionalized through a carbamate formation reaction. A tert-butyl carbamate group is introduced at the 4-position of piperidine via reaction with methyl chloroformate in the presence of a base such as triethylamine. This step achieves a yield of 78–85% under anhydrous conditions.

Reaction Scheme:

Piperidin-4-amine+tert-Butyl methyl carbamateBaseIntermediate 1\text{Piperidin-4-amine} + \text{tert-Butyl methyl carbamate} \xrightarrow{\text{Base}} \text{Intermediate 1}

Peptide Coupling with (S)-2-Amino-3-methylbutyric Acid

The chiral amino acid is coupled to the piperidine intermediate using HOBt and N,N,N,NN,N,N',N'-Tetramethyl-OO-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in dimethylformamide (DMF). This step ensures retention of stereochemistry at the (S)-configured carbon.

Optimized Conditions:

  • Temperature: 0°C to room temperature.

  • Reaction Time: 12–16 hours.

  • Yield: 65–72% after purification via column chromatography.

Deprotection and Final Modification

The tert-butyl protecting group is removed using 10% TFA in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The free amine is subsequently methylated using methyl iodide in the presence of potassium carbonate.

Critical Notes:

  • Overexposure to TFA may lead to decomposition; reaction monitoring via TLC is essential.

  • Methylation efficiency depends on solvent polarity, with acetone providing superior results over THF.

Analytical Characterization

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR confirms the presence of tert-butyl (δ 1.44 ppm) and methyl carbamate (δ 3.05 ppm) groups.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using a C18 column with acetonitrile/water mobile phase.

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 314.2 [M+H]+^+.

Comparative Analysis of Synthetic Routes

ParameterMethod A (HOBt/HBTU)Method B (DCC)
Yield72%68%
Reaction Time16 hours24 hours
Stereochemical Purity>99% ee95% ee
Cost EfficiencyModerateLow

Method A, utilizing HOBt/HBTU, is preferred for its superior stereochemical control and shorter reaction time, despite higher reagent costs.

Challenges and Optimization Strategies

  • Racemization Risk: The (S)-configuration of the amino acid is prone to racemization during coupling. Cooling the reaction to 0°C and using HOBt minimizes this risk.

  • Byproduct Formation: Unreacted methyl iodide is removed via extraction with ethyl acetate to prevent alkylation of the piperidine nitrogen.

  • Scale-Up Limitations: Column chromatography becomes impractical at >100 g scales. Switching to recrystallization from ethanol/water improves throughput .

Q & A

Q. How should researchers interpret conflicting reports on the compound’s stability in acidic/basic media?

  • Methodological Answer:
  • Replicate literature conditions (e.g., pH 2–12 buffers at 25°C) and monitor degradation via LC-MS.
  • Identify potential impurities (e.g., tert-butyl alcohol byproducts) using GC-MS.
  • Publish corrigenda with detailed experimental parameters to resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.